molecular formula C17H24BFO4 B2872315 tert-Butyl 4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 2377607-40-2

tert-Butyl 4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B2872315
CAS No.: 2377607-40-2
M. Wt: 322.18
InChI Key: MFPNTSFBYVPPSE-UHFFFAOYSA-N
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Description

tert-Butyl 4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS RN: 2377607-40-2) is a high-purity boronic ester pinacol ester reagent of significant value in synthetic organic chemistry and drug discovery. This compound is supplied with a purity of 97% and has a molecular weight of 322.2 g/mol, corresponding to the molecular formula C17H24BFO4 . Its primary research application is as a key building block in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. In this role, it enables the efficient formation of carbon-carbon bonds, allowing researchers to construct complex biaryl structures that are core scaffolds in many pharmaceuticals and materials . The presence of the fluorine substituent on the aromatic ring provides a site for further synthetic modification and can influence the compound's lipophilicity and metabolic stability, making it particularly interesting for medicinal chemistry programs. The tert-butyl ester group offers protective functionality, enhancing the reagent's stability and providing a handle for subsequent deprotection or transformation. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use, nor for human or veterinary use .

Properties

IUPAC Name

tert-butyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BFO4/c1-15(2,3)21-14(20)12-9-8-11(19)10-13(12)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPNTSFBYVPPSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process. One common method includes the following steps:

Chemical Reactions Analysis

tert-Butyl 4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors and other therapeutic agents.

    Material Science: The compound is employed in the preparation of advanced materials, including polymers and organic electronic devices.

    Agrochemicals: It serves as a building block in the synthesis of herbicides and pesticides.

Mechanism of Action

The mechanism of action of tert-Butyl 4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is primarily related to its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, forming a complex with a palladium catalyst. This complex then undergoes transmetallation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The fluorine atom on the benzene ring can also influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of boronate esters, which vary in aromatic substitution patterns, heterocyclic cores, and functional groups. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Features Applications
tert-Butyl 4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 2377607-40-2 C₁₈H₂₅BFO₄ Fluoro at 4-position; boronate ester at 2-position of benzoate Suzuki coupling; drug intermediate
1-tert-Butyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 1323919-64-7 C₁₄H₂₄BN₂O₂ Pyrazole ring with boronate at 4-position Cross-coupling in heterocyclic drug synthesis
tert-Butyl 6-fluoro-3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate 1333222-21-1 C₂₀H₂₇BFN₂O₄ Indazole core; fluoro and methyl substituents Kinase inhibitor intermediates
tert-Butyl 4-bromo-2-fluorobenzoate 612835-53-7 C₁₁H₁₂BrFO₂ Bromo instead of boronate; simpler ester Precursor for halogen exchange reactions
tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate 1338544-01-6 C₂₀H₃₁BN₂O₄ Carbamate linker; phenethyl-boronate PROTACs and bifunctional molecules

Key Differences:

Aromatic Substitution Patterns :

  • The primary compound features a fluoro-boronate substitution on a benzoate ring, enabling dual electronic effects: the fluorine withdraws electron density (activating the boronate for coupling), while the tert-butyl ester provides steric bulk to stabilize the boron center . In contrast, pyrazole or indazole analogs (e.g., CAS 1323919-64-7) exhibit boron on nitrogen-containing heterocycles, altering electronic properties and coupling regioselectivity .

Reactivity in Cross-Coupling :

  • The benzoate-based boronate (CAS 2377607-40-2) typically exhibits higher reactivity in Suzuki reactions compared to carbamate-linked analogs (e.g., CAS 1338544-01-6), where the carbamate group may hinder transmetallation . However, indazole derivatives (e.g., CAS 1333222-21-1) are preferred for targeting kinase-binding motifs due to their planar heterocyclic cores .

Stability and Solubility: Brominated analogs like tert-butyl 4-bromo-2-fluorobenzoate (CAS 612835-53-7) lack boronates but serve as stable intermediates for further functionalization via Miyaura borylation . The tert-butyl group in the primary compound enhances solubility in organic solvents (e.g., THF, DCM) compared to non-esterified boronic acids .

Synthetic Utility :

  • Pyrazole boronates (e.g., CAS 1323919-64-7) are pivotal in synthesizing JAK/STAT inhibitors, whereas the primary compound is more suited for aryl-aryl bond formation in linear scaffolds .

Biological Activity

tert-Butyl 4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a synthetic organic compound with potential applications in medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of a fluorine atom and a dioxaborolane moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H24BFO4C_{17}H_{24}BFO_4, with a molecular weight of approximately 322.18 g/mol. The compound features a tert-butyl group, which enhances its lipophilicity, potentially influencing its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions. One common method includes the borylation of a fluorinated benzoate precursor using a dioxaborolane reagent under palladium-catalyzed conditions. This approach allows for the introduction of the dioxaborolane moiety while maintaining functional group integrity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing benzo[b]furan structures have shown significant antiproliferative activity against various cancer cell lines. A study reported that certain benzo[b]furan derivatives exhibited higher selectivity against human aortic arterial endothelial cells compared to standard chemotherapeutics like Combretastatin-A4 .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, compounds with similar structures are known to interact with cellular targets through various pathways:

  • Inhibition of Tubulin Polymerization : Some derivatives inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division.
  • Induction of Apoptosis : Certain compounds induce apoptosis in cancer cells by activating intrinsic pathways related to mitochondrial dysfunction.
  • Modulation of Signaling Pathways : There is potential for interaction with signaling pathways that regulate cell survival and proliferation.

Case Studies

A review of literature reveals several case studies where similar compounds have been tested for their biological activity:

StudyCompound TestedBiological ActivityFindings
Flynn et al. (2023)Benzo[b]furan derivativesAntitumor activitySignificant selectivity against endothelial cells; higher potency than standard drugs .
Recent Synthesis StudiesVarious dioxaborolane derivativesAnticancer propertiesNotable antiproliferative effects across multiple cancer cell lines .

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